2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester 2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 74022-33-6
VCID: VC7757361
InChI: InChI=1S/C13H20N2O2S/c1-4-17-13(16)11-9-5-6-15(8(2)3)7-10(9)18-12(11)14/h8H,4-7,14H2,1-3H3
SMILES: CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)N
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38

2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester

CAS No.: 74022-33-6

Cat. No.: VC7757361

Molecular Formula: C13H20N2O2S

Molecular Weight: 268.38

* For research use only. Not for human or veterinary use.

2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester - 74022-33-6

Specification

CAS No. 74022-33-6
Molecular Formula C13H20N2O2S
Molecular Weight 268.38
IUPAC Name ethyl 2-amino-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C13H20N2O2S/c1-4-17-13(16)11-9-5-6-15(8(2)3)7-10(9)18-12(11)14/h8H,4-7,14H2,1-3H3
Standard InChI Key WUZZPOSWQLVCIR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)N

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a bicyclic framework comprising a thiophene ring fused to a partially hydrogenated pyridine ring (4,5,6,7-tetrahydro-pyridine). The thieno[2,3-c]pyridine system distinguishes it from isomers such as thieno[2,3-b]pyridine, where fusion occurs at different positions . Key substituents include:

  • Amino group at position 2, enhancing hydrogen-bonding potential.

  • Isopropyl group at position 6, contributing to steric bulk and lipophilicity.

  • Ethyl ester at position 3, offering sites for hydrolysis or further derivatization.

Table 1: Molecular Descriptors

PropertyValue
Molecular formulaC₁₃H₂₀N₂O₂S
Molecular weight268.375 g/mol
Hydrogen bond donors1 (NH₂)
Hydrogen bond acceptors4 (2xN, 2xO)
Rotatable bonds4

Synthesis and Chemical Reactivity

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Thiophene ring formationCS₂, NH₃, EtOH, reflux
2Pyridine hydrogenationH₂, Pd/C, high pressure
3EsterificationEthyl chloroformate, base
4Isopropyl introductionIsopropyl bromide, K₂CO₃, DMF

Physicochemical Properties

Solubility and Stability

The ethyl ester and amino groups confer moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility. Stability studies of similar compounds suggest susceptibility to hydrolysis under acidic or basic conditions, particularly at the ester moiety .

Spectroscopic Data

While experimental spectra are unavailable, predicted characteristics include:

  • ¹H NMR: Signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), isopropyl group (δ 1.0–1.2 ppm, doublet; δ 2.5–2.7 ppm, septet), and aromatic protons (δ 6.8–7.2 ppm).

  • IR: Stretches for NH₂ (~3350 cm⁻¹), ester C=O (~1720 cm⁻¹), and thiophene C-S (~680 cm⁻¹).

TargetMechanismSupporting Evidence
P-glycoprotein (P-gp)Competitive inhibitionSimilar thieno-pyridines
CYP450 enzymesAllosteric modulationEthyl ester metabolism
Kinase signalingATP-binding site interferenceAmino group interactions

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing the isopropyl group with smaller alkyl chains (e.g., ethyl or methyl) reduces steric hindrance, potentially altering binding affinities. Conversely, bulkier groups may enhance selectivity but limit solubility.

Table 4: Analog Comparison

CompoundSubstituent (Position 6)Bioactivity
2-Amino-6-ethyl-thieno[2,3-c]pyridineEthylModerate P-gp inhibition
2-Amino-6-phenyl-thieno[2,3-c]pyridinePhenylEnhanced cytotoxicity

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